molecular formula C9H9N3O2 B13146487 Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13146487
M. Wt: 191.19 g/mol
InChI Key: SJEBWYCVYSBHSQ-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. For instance, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key findings from recent studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include cyclization and condensation techniques. Various methods have been explored to enhance yield and efficiency, including continuous flow processing which has shown to improve reaction times and product purity significantly. For instance, a study reported that transitioning from batch to flow processing increased the isolated yield from 31% to 53% while reducing reaction time from four hours to just 3.5 minutes .

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies demonstrated its ability to inhibit specific kinases associated with cancer proliferation. For example, derivatives of this compound have shown promising activity against c-Met kinase and have been linked to selective inhibition in gastric cancer cell lines (SNU5) and non-small cell lung cancer xenografts in mice . The compound's mechanism appears to involve targeted action against cells with c-Met oncogene amplification.

Anti-Diabetic Properties

Recent investigations into the anti-diabetic potential of this compound derivatives have indicated their efficacy in inhibiting α-amylase activity. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can lead to reduced blood glucose levels. Compounds derived from this scaffold have shown IC50 values that surpass those of standard medications like acarbose .

Case Studies

  • Inhibition of c-Met Kinase : A study synthesized several derivatives of this compound and evaluated their inhibitory effects on c-Met kinase. Compound 4d exhibited the highest selectivity against tumor cells dependent on c-Met amplification and demonstrated significant in vivo efficacy compared to SGX-523 .
  • α-Amylase Inhibition : In a screening of various derivatives for their ability to inhibit α-amylase, compounds like 6h showed remarkable potency (IC50: 5.20 μM), indicating their potential as anti-diabetic agents. This study utilized a series of modifications on the triazolo-pyridine framework to optimize biological activity .

Comparative Data Table

CompoundBiological ActivityIC50 Value (μM)Reference
4dc-Met Kinase InhibitorN/A
6hα-Amylase Inhibitor5.20
6bα-Amylase InhibitorN/A

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3

InChI Key

SJEBWYCVYSBHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=NN=C2C=C1

Origin of Product

United States

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